Propyl 2-amino-4-phenylthiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, with the molecular formula C14H15NO2S, is of particular interest due to its potential biological activities and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.
Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents . This method is particularly useful for synthesizing thiophene derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Propyl 2-amino-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar in structure but with an ethyl group instead of a propyl group.
2-Amino-4-phenylthiophene-3-carboxylic acid: Lacks the ester group, making it more polar and potentially altering its biological activity.
Uniqueness
Propyl 2-amino-4-phenylthiophene-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
propyl 2-amino-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-8-17-14(16)12-11(9-18-13(12)15)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXQNNNAZINRAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387349 |
Source
|
Record name | propyl 2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-43-1 |
Source
|
Record name | Propyl 2-amino-4-phenyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350988-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | propyl 2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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